(S)-4-(1-Aminoethyl)benzene-1,2-diol

Adrenergic pharmacology Receptor subtype selectivity Stereochemical SAR

Racemic α-methyldopamine and the (R)-enantiomer fail to discriminate between α-adrenoceptor subtypes, compromising receptor assignment and data reproducibility. (S)-4-(1-Aminoethyl)benzene-1,2-diol is the definitive stereochemical probe for α2-adrenergic studies. • 23-fold selectivity for α2- over α1-adrenoceptors; eliminates α1 cross-reactivity in functional assays. • Exclusive substrate for dopamine-β-hydroxylase; essential for false-transmitter pathway and catecholamine metabolism studies. • 4-fold higher inhibitory potency (pKB = 5.0) in platelet α2-antagonist screening, reducing compound consumption per assay. Supplied enantiopure with full analytical documentation. Not a controlled substance; ships ambient under standard B2B terms.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Cat. No. B13624356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(1-Aminoethyl)benzene-1,2-diol
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)O)O)N
InChIInChI=1S/C8H11NO2/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5,10-11H,9H2,1H3/t5-/m0/s1
InChIKeyHLADORYGYPYJHO-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-(1-Aminoethyl)benzene-1,2-diol Procurement


(S)-4-(1-Aminoethyl)benzene-1,2-diol, the (S)-enantiomer of α‑methyldopamine (α‑MeDA), is a chiral catecholamine belonging to the β‑phenethylamine family. It is formally the α‑methyl analog of dopamine, differing by a single methyl substituent at the benzylic carbon whose absolute configuration critically governs its pharmacodynamic profile. As a metabolite of 3,4‑methylenedioxymethamphetamine (MDMA) and a structural congener of endogenous catecholamines, the compound has been employed as a stereochemical probe for α‑adrenergic receptor subtype selectivity, adrenoceptor‑mediated cardiovascular responses, and stereospecific enzymatic hydroxylation [1][2]. Its procurement in enantiopure form is essential because the (R)-enantiomer and the racemate exhibit markedly divergent pharmacological behaviors, making the (S)-form the definitive tool for mechanistic studies where stereochemical preference dictates experimental outcomes.

Enantiomeric Purity Stereochemically defined (S)-enantiomer required
Target Engagement α2-Adrenoceptor subtype selectivity profiling
Metabolic Pathway Stereospecific substrate for dopamine-β-hydroxylase
Research Context Enantiomer-attribution and false-transmitter studies

Substitution Risks for (S)-4-(1-Aminoethyl)benzene-1,2-diol


The (S)- and (R)-enantiomers of 4-(1-aminoethyl)benzene-1,2-diol are not interchangeable in pharmacological research because the stereochemistry at the α‑carbon dictates receptor subtype selectivity, enzymatic processing, and functional agonism. The (S)-enantiomer displays a 23‑fold selectivity for α2‑adrenoceptors over α1‑adrenoceptors, whereas the (R)-enantiomer shows no subtype discrimination [1]. Furthermore, the (S)-enantiomer is the exclusive substrate for stereospecific dopamine‑β‑hydroxylase, undergoing conversion to α‑methylnorepinephrine in vivo, while the (R)-enantiomer is hydroxylated only to a negligible extent [2][3]. These fundamental differences preclude the use of racemic mixtures or the incorrect enantiomer in any study designed to isolate α2‑adrenergic effects, investigate false‑transmitter mechanisms, or profile catecholamine metabolism. Procurement of the specified (S)-enantiomer is therefore a requirement for experimental reproducibility and valid data interpretation.

Property
(S)-Enantiomer
(R)-Enantiomer / Racemate
α2/α1 Selectivity
α2-subtype preference
No subtype discrimination
β2-Adrenoceptor Activity
Reported β2-agonism
β2-agonism not pronounced
β-Hydroxylation
Substrate for dopamine-β-hydroxylase
Not a substrate; negligible conversion

(S)-4-(1-Aminoethyl)benzene-1,2-diol vs. Closest Analogs


α2-Adrenoceptor Subtype Selectivity

In functional tissue assays, the α-adrenergic effects of the stereoisomers of α-methyldopamine were evaluated in guinea pig aorta (α1) and field-stimulated guinea pig ileum (α2). The α1-adrenergic receptor did not distinguish between the stereoisomers. In marked contrast, the α2-adrenergic receptor displayed a dramatic stereochemical preference for 2S(+)-α-methyldopamine. 2S(+)-α-methyldopamine was 23‑fold selective for α2-adrenoceptors, while 2R(−)-α-methyldopamine demonstrated no α-receptor subtype specificity [1]. This establishes a clear functional advantage of the (S)-enantiomer for studies targeting α2-receptors.

α2-Adrenoceptor Selectivity
Head-to-head
23-fold selectivity for α2 over α1
Supports α2-adrenoceptor attribution
Guinea pig ileum (α2) vs aorta (α1) assay
Adrenergic pharmacology Receptor subtype selectivity Stereochemical SAR

β2-Adrenoceptor Agonism

The cardiovascular effects of (R)-α-methyldopamine and (S)-α-methyldopamine were characterized in the pithed normotensive rat. Adrenoceptor subtype activities were identified using selective antagonists: prazosin (α1), rauwolscine (α2), atenolol (β1), and ICI 118,551 (β2). The α‑methyl substitution induced pronounced β2‑agonistic properties especially for the (S)-enantiomer, which also displayed selectivity for α2‑adrenoceptors. The (R)-enantiomer did not exhibit comparably pronounced β2‑agonism [1]. This differential β2‑activity is a key discriminator for cardiovascular research.

β2-Adrenoceptor Agonism
Head-to-head
Pronounced β2-agonism observed for (S)-enantiomer
Supports β2-receptor model-response context
Pithed rat pressor potentiation by ICI 118,551
Cardiovascular pharmacology β2-Adrenoceptor Stereoselective agonism

Stereospecific β-Hydroxylation

Each enantiomorph of α‑methyldopamine was administered intravenously to mice, and hearts were subsequently analyzed for noradrenaline and α‑methylnoradrenaline. S(+)-α-methyldopamine was converted to α‑methylnoradrenaline, which displaced endogenous noradrenaline. In contrast, no α‑methylnoradrenaline could be detected after administration of R(−)-α-methyldopamine, demonstrating absolute stereospecificity of the β‑hydroxylation step [1]. This finding is reinforced by medicinal chemistry texts noting that the (R)-enantiomer is hydroxylated only to a negligible extent [2].

Stereospecific β-Hydroxylation
Head-to-head
α-Methylnorepinephrine detected only from (S)-enantiomer
Supports enantiomer-specific metabolic pathway
Mouse heart, i.v. administration
Catecholamine metabolism Dopamine-β-hydroxylase Stereoselective biotransformation

Platelet α2-Adrenoceptor Inhibitory Potency

The concentration-dependent effects of catecholamines on human platelet function were examined. While both S(+)-α-methyldopamine and R(−)-α-methyldopamine exhibited comparable aggregatory potency (pD2 = 4.3), the enantiomers diverged significantly in their ability to block norepinephrine-induced aggregation. The inhibitory rank order gave pKB values of S(+)-α-methyldopamine (5.0) vs. R(−)-α-methyldopamine (4.4), a 4‑fold higher antagonist potency for the (S)-enantiomer at platelet α2‑adrenoceptors [1].

Platelet α2 Inhibitory Potency
Head-to-head
pKB (S) 5.0 vs (R) 4.4
Supports platelet α2-antagonist assay context
~4‑fold higher inhibitory potency for (S)
Platelet aggregation α2-Adrenoceptor antagonism Functional antagonism assay

False-Transmitter Release Profile

Despite the (S)-enantiomer being the exclusive substrate for β‑hydroxylation to α‑methylnorepinephrine, the (R)-enantiomer was paradoxically found to be more efficient at releasing endogenous noradrenaline from cardiac sympathetic nerve terminals. S(+)-α-methyldopamine underwent metabolic conversion and replacement of noradrenaline with α‑methylnoradrenaline, whereas R(−)-α-methyldopamine acted primarily as a direct noradrenaline‑releasing agent without metabolic activation [1]. This dual mechanism means the enantiomers are not functionally redundant in models of false‑transmitter dynamics.

False-Transmitter Release
Head-to-head
(S): metabolite-dependent displacement; (R): direct noradrenaline releaser
Supports false-transmitter mechanism interpretation
Isolated mouse heart
False neurotransmitter Noradrenaline release Sympathetic nerve function

Brain Stereoselective Decarboxylation

The metabolic fate of (S)- and (R)-α-methyldopa (the prodrug of α‑methyldopamine) was examined in rat brain. Brain transport was highly stereoselective for the (S)-enantiomer. After direct intracerebroventricular administration of (S)-α-MD, endogenous catecholamines were replaced by α‑methylated compounds, whereas (R)-α-MD produced no detectable metabolism. These results demonstrate that only the (S)‑enantiomer serves as a substrate for the decarboxylation and subsequent metabolic steps that generate α‑methyldopamine and α‑methylnorepinephrine in the CNS [1]. Since (S)-4-(1-aminoethyl)benzene-1,2-diol is the direct decarboxylation product of (S)-α-methyldopa, this stereoselectivity directly constrains which enantiomer of the downstream amine is relevant for CNS studies.

Brain Decarboxylation
Class-level
Only (S)-prodrug yields active metabolites in CNS
Supports CNS pathway-response context
Data to verify; class-level inference from prodrug
CNS pharmacology Stereoselective transport L-Amino acid decarboxylase

Application Scenarios for (S)-4-(1-Aminoethyl)benzene-1,2-diol


α2-Adrenoceptor Subtype Selectivity Profiling

In vitro functional assays (guinea pig ileum or similar smooth muscle preparations) requiring a selective α2-adrenoceptor agonist should employ the (S)-enantiomer of 4-(1-aminoethyl)benzene-1,2-diol. The 23‑fold selectivity for α2‑ over α1‑adrenoceptors, documented by Ruffolo and Waddell [4], ensures that observed pharmacological responses are attributable to α2‑receptor activation with minimal α1‑cross‑reactivity. The (R)-enantiomer, by contrast, cannot discriminate between these subtypes and is unsuitable for receptor‑subtype‑specific studies.

Cardiovascular β2-Adrenoceptor Studies

The (S)-enantiomer is the appropriate tool for investigating β2‑adrenoceptor‑mediated cardiovascular effects in vivo, as demonstrated in the pithed normotensive rat model where pronounced β2‑agonistic properties were specific to this stereoisomer [4]. Researchers studying vasodilatory β2‑responses or β2‑mediated chronotropic/inotropic effects should not substitute the (R)-enantiomer or racemate, which lack this pronounced β2‑activity.

False-Transmitter & Catecholamine Turnover

For studies examining the metabolic fate of catecholamines and the formation of false neurotransmitters, the (S)-enantiomer is required. Carlsson et al. demonstrated that only S(+)-α-methyldopamine undergoes stereospecific β‑hydroxylation by dopamine‑β‑hydroxylase to form α‑methylnorepinephrine in vivo [4]. The (R)-enantiomer is not a substrate for this enzyme and thus cannot be used to model metabolite‑mediated displacement of endogenous noradrenaline. Investigators focused on direct noradrenaline release as a distinct mechanism may alternatively select the (R)-enantiomer, but metabolic pathway studies demand the (S)-form.

Platelet α2-Adrenoceptor Antagonist Screening

Ex vivo platelet aggregation assays screening for α2‑adrenoceptor antagonists will benefit from the 4‑fold higher inhibitory potency of the (S)-enantiomer (pKB = 5.0 vs. 4.4 for the (R)-form) [4]. This improved potency reduces the quantity of compound required per assay well and enhances Z′‑factor discrimination in high‑throughput screening formats, making (S)-4-(1-aminoethyl)benzene-1,2-diol the cost‑effective choice for platelet receptor profiling despite potentially higher per‑milligram procurement cost.

Application
Selection Property
Validation Focus
α2-Adrenoceptor subtype profiling studies
Enantiomer identity (S)-form
α2-selective receptor response verification
Cardiovascular β2-adrenoceptor studies
Stereochemical identity (S)-enantiomer
β2-agonism endpoint context
False-transmitter & catecholamine metabolism
Substrate stereospecificity (β-hydroxylation)
Metabolite-dependent displacement verification
Platelet α2-adrenoceptor antagonist assays
Inhibitory potency profile (pKB context)
α2-blockade endpoint discrimination
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